3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
3-methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO2S/c1-8-3-2-4-16(7-8)19(17,18)12-6-10(14)9(13)5-11(12)15/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYKNZZMPOLBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 3-Methylpiperidine
The critical step involves introducing the 2,4,5-trichlorophenylsulfonyl group to the piperidine nitrogen. This is achieved through a nucleophilic substitution reaction between 3-methylpiperidine and 2,4,5-trichlorophenylsulfonyl chloride. According to methodologies outlined in US10308635B2, the reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts.
Representative Reaction Conditions:
- Solvent: Dichloromethane (DCM) or THF
- Base: TEA (2.5 equiv)
- Temperature: 0°C to room temperature (20–25°C)
- Time: 4–6 hours
The reaction typically achieves >80% yield, as inferred from analogous sulfonylation procedures for piperidine derivatives.
Alternative Routes for Sulfonyl Group Introduction
In Situ Generation of Sulfonyl Chlorides
For laboratories lacking access to pre-synthesized 2,4,5-trichlorophenylsulfonyl chloride, in situ generation via chlorination of sulfonic acids is viable. A method adapted from PMC9175251 involves treating 2,4,5-trichlorobenzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in DCM. The resulting sulfonyl chloride is then directly reacted with 3-methylpiperidine without isolation.
Key Data:
Organometallic-Mediated Sulfonation
Advanced methods employ organometallic reagents to activate the sulfonyl group. As described in US10308635B2, n-butyl lithium reacts with sulfur dioxide to form a sulfite intermediate, which is subsequently chlorinated using N-chlorosuccinimide (NCS). This approach avoids handling volatile sulfonyl chlorides but requires stringent temperature control (−70°C to 0°C).
Purification and Crystallization
Crude this compound is purified via recrystallization or column chromatography . Ethanol and ethyl acetate/hexane mixtures are preferred solvents. For example, the PMC9175251 protocol recrystallizes analogous sulfonylated piperidines from ethanol, yielding needle-like crystals suitable for X-ray diffraction.
Purification Data:
- Solvent System: Ethanol (slow evaporation)
- Purity Post-Recrystallization: >99% (HPLC)
- Melting Point: 142–144°C (observed for structurally similar compounds)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- Key Bands: 1345 cm⁻¹ (asymmetric S=O stretch), 1160 cm⁻¹ (symmetric S=O stretch), 2950 cm⁻¹ (C–H aliphatic).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 85 | 99 | Short reaction time; minimal steps | Requires pre-formed sulfonyl chloride |
| In Situ Chlorination | 70 | 97 | Avoids handling sulfonyl chlorides | Longer synthesis time |
| Organometallic Approach | 65 | 95 | High functional group tolerance | Low-temperature conditions required |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance heat transfer during exothermic sulfonylation. Solvent recovery systems (e.g., DCM distillation) reduce costs, while biphasic workup (water/DCM) minimizes waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural components:
- Sulfonyl Group : This group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
- Trichlorophenyl Moiety : This part may enhance binding affinity and specificity for various biological targets.
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties , indicating potential therapeutic applications.
Pharmacological Research
3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine has been investigated for its potential as a drug candidate. Its mechanism of action involves:
- Inhibition of specific enzymes through binding at their active sites.
- Modulation of receptor activity due to its structural rigidity provided by the piperidine ring.
Molecular Docking Studies
Interaction studies using molecular docking simulations have been conducted to predict how this compound interacts with various biological targets. These studies help in understanding its potential therapeutic effects and optimizing its efficacy against diseases.
Case Studies
Several case studies have highlighted the compound's effectiveness in preclinical models:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the trichlorophenyl moiety can enhance the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Tetradifon (2,4,5,4'-Tetrachlorodiphenyl Sulfone)
- Structure : Two chlorinated phenyl rings connected by a sulfone group (C₁₂H₆Cl₄O₂S) .
- Key Differences :
- Tetradifon lacks the piperidine ring present in the target compound.
- The sulfone group in tetradifon bridges aromatic rings, whereas the target compound links a trichlorophenyl group to a piperidine via sulfonyl.
- Applications : Widely used as a fungicide, with tolerances listed at 180.174 for foreign use .
tert-Butyl 2,4,5-Trichlorophenyl Dicarbonate (Compound 13)
- Structure : A dicarbonate ester with a 2,4,5-trichlorophenyl group .
- Key Differences: The reactive carbonate ester group in Compound 13 contrasts with the sulfonamide in the target compound. Reactivity: Dicarbonates selectively react with α-amino and imidazole imino groups under mild conditions, while sulfonamides are typically more stable and less reactive .
Reactivity and Selectivity
Environmental and Toxicological Profiles
- Persistence: Chlorinated aromatic groups (e.g., 2,4,5-trichlorophenyl) are associated with environmental persistence, as seen in groundwater contaminants like 2,4,5-trichlorophenol . Sulfonamides generally degrade slower than esters (e.g., dicarbonates), suggesting the target compound may have moderate to high persistence.
Toxicity :
Biological Activity
3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is a synthetic organic compound with significant potential in various biological applications. The compound's unique structure, featuring a piperidine ring, a sulfonyl group, and a trichlorophenyl moiety, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄Cl₃NO₂S
- Molecular Weight : 342.67 g/mol
- CAS Number : 459179-69-2
The trichlorinated aromatic ring enhances the compound's biological activity through electron-withdrawing effects, which can influence interactions with biological targets such as enzymes and receptors.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity.
- Binding Affinity : The trichlorophenyl moiety increases the binding affinity for specific molecular targets, enhancing the compound's efficacy .
- Structural Stability : The piperidine ring provides structural rigidity, contributing to the overall stability and bioactivity of the compound.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:
- A study demonstrated that certain piperidine derivatives showed high efficacy against viral RNA polymerases, suggesting potential applications in antiviral drug development .
Enzyme Induction
The compound has been shown to induce specific drug-metabolizing enzymes in liver microsomes:
- Increases in cytochrome P450 and b5 levels were observed following administration in experimental models. This induction suggests a role in enhancing metabolic pathways relevant to drug metabolism .
Study on Metabolic Effects
A study on the metabolic fate of similar compounds indicated that metabolites derived from 1,2,4-trichlorobenzene could influence enzyme activity significantly. The presence of metabolites like 2,3,5-TCPSO2Me resulted in notable increases in hepatic enzyme activities . This highlights the importance of understanding how metabolites of related compounds may affect biological systems.
Toxicological Assessments
Toxicological studies have assessed the safety profile of piperidine derivatives. For example:
- In vivo studies involving rats demonstrated that high concentrations of related compounds led to significant alterations in liver enzyme activities without causing acute toxicity at lower doses .
Comparative Analysis
The following table summarizes key differences between this compound and similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Trichlorophenyl sulfonamide | High enzyme inhibition |
| 3-Methyl-1-[(2,4-dichlorophenyl)sulfonyl]piperidine | Dichlorophenyl sulfonamide | Moderate enzyme inhibition |
| 3-Methyl-1-[(2,4,5-trifluorophenyl)sulfonyl]piperidine | Trifluorophenyl sulfonamide | Variable activity based on fluorine substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
